1-(4-((3-Chloropyridin-2-yl)oxy)piperidin-1-yl)-2-(4-(isopropylthio)phenyl)ethanone
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Overview
Description
1-(4-((3-Chloropyridin-2-yl)oxy)piperidin-1-yl)-2-(4-(isopropylthio)phenyl)ethanone is an organic compound known for its diverse applications in various scientific domains. The structure comprises a combination of a piperidine ring, chloropyridinyl group, and isopropylthio-substituted phenyl group. Its unique configuration enables it to participate in a myriad of chemical reactions and makes it a subject of interest in several fields, including chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-((3-Chloropyridin-2-yl)oxy)piperidin-1-yl)-2-(4-(isopropylthio)phenyl)ethanone typically involves a series of reaction steps:
Chloropyridine Derivatization: : Starting with 3-chloropyridine, the chloropyridinyl group is functionalized through reactions with alkoxides to introduce the oxy group.
Piperidine Functionalization: : The piperidine ring is introduced via nucleophilic substitution reactions, allowing the attachment of functional groups necessary for further transformations.
Coupling Reactions:
Final Assembly: : The final product is synthesized through a series of purification steps, including crystallization and chromatography, to achieve the desired purity.
Industrial Production Methods: In an industrial setting, the production of this compound is scaled up using optimized reaction conditions. Continuous flow reactors and automated synthesis modules are employed to enhance efficiency, yield, and reproducibility. Solvent recycling, energy-efficient heating methods, and advanced purification techniques are incorporated to align with sustainable manufacturing practices.
Chemical Reactions Analysis
Types of Reactions: 1-(4-((3-Chloropyridin-2-yl)oxy)piperidin-1-yl)-2-(4-(isopropylthio)phenyl)ethanone undergoes various reactions, including:
Oxidation: : The compound can be oxidized under mild conditions to introduce new functional groups or modify existing ones.
Reduction: : Selective reduction reactions can target specific bonds within the molecule, altering its chemical properties.
Substitution: : Nucleophilic substitution reactions are common, particularly involving the piperidine and chloropyridinyl groups.
Oxidation: : Common reagents include m-chloroperoxybenzoic acid (m-CPBA) and chromium trioxide (CrO3), often in aprotic solvents like dichloromethane.
Reduction: : Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used under anhydrous conditions.
Substitution: : Typical nucleophiles include amines, alkoxides, and thiols, with reactions carried out in polar solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF).
Major Products: The major products formed from these reactions vary based on the conditions employed. Oxidation can yield sulfoxides and sulfones, reduction can lead to alcohols or amines, and substitution reactions can produce a variety of functionalized derivatives.
Scientific Research Applications
Chemistry: 1-(4-((3-Chloropyridin-2-yl)oxy)piperidin-1-yl)-2-(4-(isopropylthio)phenyl)ethanone is used as a building block in organic synthesis, facilitating the creation of complex molecules through its versatile reactivity.
Biology: The compound is explored for its potential as a biological probe due to its ability to interact with specific biomolecules, aiding in the study of cellular processes.
Medicine: In medicinal chemistry, this compound is investigated for its pharmacological properties, including potential therapeutic effects. It serves as a lead compound in drug discovery efforts targeting specific biological pathways.
Industry: The compound finds use in the development of advanced materials, such as polymers and catalysts, contributing to innovations in materials science and industrial processes.
Mechanism of Action
The mechanism by which 1-(4-((3-Chloropyridin-2-yl)oxy)piperidin-1-yl)-2-(4-(isopropylthio)phenyl)ethanone exerts its effects involves its interaction with molecular targets such as enzymes and receptors. It can modulate biological pathways through binding interactions, influencing biochemical processes.
Comparison with Similar Compounds
Similar Compounds:
1-(4-(3-Chloropyridin-2-yloxy)piperidin-1-yl)-2-(phenyl)ethanone: : Lacks the isopropylthio group, affecting its chemical and biological properties.
1-(4-((2-Chloropyridin-3-yl)oxy)piperidin-1-yl)-2-(4-(isopropylthio)phenyl)ethanone: : Different positioning of the chloropyridinyl group results in varied reactivity.
1-(4-((3-Chloropyridin-2-yl)oxy)piperidin-1-yl)-2-(4-(methylthio)phenyl)ethanone: : The presence of a methylthio group instead of an isopropylthio group impacts its chemical behavior and applications.
Uniqueness: 1-(4-((3-Chloropyridin-2-yl)oxy)piperidin-1-yl)-2-(4-(isopropylthio)phenyl)ethanone stands out due to the specific combination of functional groups, which confer unique reactivity and biological activity. Its structure allows for diverse synthetic modifications and exploration in various research and industrial applications.
Properties
IUPAC Name |
1-[4-(3-chloropyridin-2-yl)oxypiperidin-1-yl]-2-(4-propan-2-ylsulfanylphenyl)ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25ClN2O2S/c1-15(2)27-18-7-5-16(6-8-18)14-20(25)24-12-9-17(10-13-24)26-21-19(22)4-3-11-23-21/h3-8,11,15,17H,9-10,12-14H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WKVJUSDOQQHKAI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)SC1=CC=C(C=C1)CC(=O)N2CCC(CC2)OC3=C(C=CC=N3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25ClN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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